![molecular formula C13H10O B1340730 Benzophenone-2,3,4,5,6-d5 CAS No. 2694-78-2](/img/structure/B1340730.png)
Benzophenone-2,3,4,5,6-d5
Overview
Description
Benzophenone-2,3,4,5,6-d5 is a compound with the molecular formula C13H10O . It is also known by other names such as (2,3,4,5,6-pentadeuteriophenyl)-phenylmethanone and perdeutero-benzophenone . The compound has a molecular weight of 187.25 g/mol .
Synthesis Analysis
While specific synthesis methods for Benzophenone-2,3,4,5,6-d5 were not found in the search results, benzophenones are generally synthesized through the reaction of benzoyl chloride with benzene in a Friedel-Crafts acylation .Molecular Structure Analysis
The compound has a linear formula of C6H5COC6D5 . The InChI string is InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,3D,4D,7D,8D . The compound’s structure includes a carbonyl group (C=O) attached to two phenyl rings .Physical And Chemical Properties Analysis
Benzophenone-2,3,4,5,6-d5 has a molecular weight of 187.25 g/mol . It has a computed XLogP3 value of 3.4, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . Its exact mass and monoisotopic mass are both 187.104548668 g/mol .Scientific Research Applications
Environmental Fate Analysis
“Benzophenone-2,3,4,5,6-d5” has been studied for its environmental fate, particularly in understanding the photolytic behavior of benzophenone derivatives. This includes assessing how these compounds break down under light exposure and their subsequent environmental impact .
UV Filters in Sunscreens
This compound is commonly used as a UV-absorbing agent in sunscreens. Its ability to absorb and filter out harmful ultraviolet radiation makes it valuable in protecting skin from sun damage .
Cosmetics and Personal Care
In cosmetics and personal care products, “Benzophenone-2,3,4,5,6-d5” serves as a stabilizer against UV degradation. This helps in preserving the integrity and efficacy of these products when exposed to sunlight .
Photoinitiators in 3D Printing
Recent research has explored the use of multifunctional benzophenone-based photoinitiators with high migration stability for applications in 3D printing technologies .
Pharmaceutical Research
The study of benzophenone derivatives like “Benzophenone-2,3,4,5,6-d5” contributes to pharmaceutical research by understanding the transformation products of drugs like ketoprofen under light exposure .
Analytical Reference Material
“Benzophenone-2,3,4,5,6-d5” is also used as a certified reference material in analytical chemistry for accurate and reliable data analysis .
Safety and Hazards
While specific safety and hazard information for Benzophenone-2,3,4,5,6-d5 was not found in the search results, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing when handling benzophenones .
Mechanism of Action
Target of Action
Benzophenone-2,3,4,5,6-d5 is a deuterated derivative of benzophenone Benzophenone derivatives have been studied for their antitumor activity .
Mode of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity .
Biochemical Pathways
A study on benzophenone derivatives identified 22 key genes and 21 tumor pathways, suggesting a complex interaction with multiple biochemical pathways .
Action Environment
A study on benzophenone derivatives evaluated their photolytic behavior, suggesting that light exposure may influence their stability and action .
properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,3D,4D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCCWEUUXYIKHB-DYVTXVBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC=C2)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480588 | |
Record name | Benzophenone-2,3,4,5,6-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzophenone-2,3,4,5,6-d5 | |
CAS RN |
2694-78-2 | |
Record name | Benzophenone-2,3,4,5,6-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2694-78-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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